molecular formula C13H18O4 B15377986 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one

1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one

Cat. No.: B15377986
M. Wt: 238.28 g/mol
InChI Key: NXLGCASJIFGYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. The structure features a 1,1-diethoxyacetone moiety, a functional group known as a keto-acetal, which can act as a protected form of a ketone or aldehyde, making it a valuable synthetic intermediate . This protecting group strategy enhances the compound's stability and alters its reactivity for specific synthetic pathways. The presence of the 4-hydroxyphenyl (para-hydroxyphenyl) group suggests potential for further chemical modification, allowing researchers to explore its utility as a precursor or building block for more complex molecules. Potential research applications include its use in the development of novel pharmaceutical candidates, particularly in synthesizing compounds with phenolic structures, and in material science for creating specialized polymers or fine chemicals. As with all compounds of this nature, researchers should consult relevant scientific literature for specific protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C13H18O4/c1-3-16-13(17-4-2)12(15)9-10-5-7-11(14)8-6-10/h5-8,13-14H,3-4,9H2,1-2H3

InChI Key

NXLGCASJIFGYDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)CC1=CC=C(C=C1)O)OCC

Origin of Product

United States

Biological Activity

1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a diethoxy group and a hydroxyphenyl substituent, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C13H18O4\text{C}_13\text{H}_{18}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities, potentially increasing binding affinity to specific receptors or enzymes involved in biochemical pathways.

Interaction with Biological Pathways

Research indicates that this compound may influence signaling pathways related to cell proliferation and apoptosis. The diethoxy moiety is believed to facilitate interactions with lipid membranes, enhancing cellular uptake and bioavailability.

Biological Activities

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Anticancer Potential : Preliminary data suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses in vitro, indicating possible therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in ROS levels
AnticancerInhibition of proliferation in cancer cells
Anti-inflammatoryDecreased cytokine production

Study Highlights

  • Antioxidant Study : A study demonstrated that this compound reduced reactive oxygen species (ROS) levels in human fibroblast cells, suggesting a protective role against oxidative damage.
  • Cancer Cell Line Evaluation : In vitro assays showed that the compound inhibited the proliferation of breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at micromolar concentrations.
  • Inflammatory Response Modulation : Research indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

2.1.1. 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one (CAS 117614-84-3)
  • Structure : Contains a 4-hydroxy-2-methoxyphenyl group and a 4-hydroxyphenyl group attached to the propan-2-one core.
  • Key Differences : Replaces ethoxy groups with hydroxyl and methoxy substituents.
  • This compound has been isolated from Urtica dioica and may exhibit antifungal activity .
2.1.2. 1-(4-Hydroxyphenyl)propan-2-one (CAS 770-39-8)
  • Structure : Simplest analog with only a 4-hydroxyphenyl group.
  • Key Differences : Lacks ethoxy or methoxy substituents.
  • Implications : Higher polarity due to the hydroxyl group, leading to increased water solubility but rapid metabolic clearance. This compound is implicated in estrogenic activity, as seen in methoxychlor metabolites .
2.1.3. 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
  • Structure : Chalcone derivative with a conjugated double bond and multiple hydroxyl groups.
  • Key Differences : A prop-2-en-1-one backbone instead of propan-2-one, introducing π-conjugation.
  • Implications : The conjugated system may enhance UV absorption and antioxidant activity. Such compounds are synthesized for antimicrobial applications .

Functional Comparison

2.2.2. Physicochemical Properties
Property 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one 1-(4-Hydroxyphenyl)propan-2-one Chalcone Derivatives (e.g., 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one)
Molecular Weight ~266.28 (estimated) 150.18 256.25
Polarity Moderate (ethoxy groups reduce polarity) High (hydroxyl group) High (multiple hydroxyls)
Solubility Likely lipophilic Water-soluble Moderate in polar solvents
Metabolic Stability High (ethoxy resists oxidation) Low (rapid hydroxylation) Variable (depends on substituents)

Q & A

Basic: What synthetic methodologies are effective for synthesizing 1,1-Diethoxy-3-(4-hydroxyphenyl)propan-2-one?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , a common approach for β-keto ether derivatives. A typical procedure involves reacting 4-hydroxyacetophenone with an aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol. For diethoxy functionalization, ethyl orthoformate or ethyl chloroacetate may be used as ethoxy group donors. Key steps include:

Aldol Condensation : Combine 4-hydroxyacetophenone with an aldehyde (e.g., substituted benzaldehyde) under basic conditions to form the α,β-unsaturated ketone backbone .

Etherification : Introduce ethoxy groups via nucleophilic substitution or acid-catalyzed transesterification .

Purification : Use column chromatography or recrystallization to isolate the product.
Characterization : Validate purity via HPLC, NMR (¹H/¹³C), and FT-IR spectroscopy. Mass spectrometry (MS) confirms molecular weight .

Advanced: How do reaction conditions (solvent, catalyst) influence yield and stereochemical outcomes?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Ethanol, a protic solvent, improves solubility of phenolic intermediates but can slow condensation kinetics .
  • Catalyst Choice : NaOH or KOH in ethanol promotes enolate formation for aldol condensation. For diethoxy functionalization, Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) are critical for activating electrophilic sites .
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing side products. Higher temperatures (reflux) may accelerate etherification but risk decomposition.
    Data Analysis : Compare yields via GC-MS or HPLC under varying conditions. For stereochemical analysis, use NOESY NMR or X-ray crystallography (as in for analogous chalcones) .

Data Contradiction: How to resolve discrepancies in NMR spectra (e.g., unexpected peaks)?

Methodological Answer:

2D NMR Techniques : Employ COSY, HSQC, or HMBC to assign ambiguous signals. For example, NOESY can confirm spatial proximity of ethoxy and aromatic protons .

Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track signal origins.

Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .
Case Study : In , unexpected peaks in prop-2-en-1-one derivatives were resolved via ¹³C-APT NMR, confirming regioselectivity of substituents .

Advanced: What strategies optimize regioselectivity in diethoxy group introduction?

Methodological Answer:

  • Protecting Groups : Temporarily protect the phenolic -OH group (e.g., with acetyl or tert-butyldimethylsilyl groups) to direct ethoxy substitution to desired positions .
  • Microwave-Assisted Synthesis : Enhances reaction uniformity, reducing competing pathways.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC. Early termination favors kinetic products (e.g., mono-ethoxy derivatives), while prolonged reaction times favor thermodynamic diethoxy products .

Biological Activity: How to evaluate pharmacological potential of this compound?

Methodological Answer:

In-Vitro Assays :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC/MBC) .
  • Antioxidant Potential : Use DPPH radical scavenging or FRAP assays.

Mechanistic Studies :

  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Structure-Activity Relationships (SAR) : Compare with analogs (e.g., methoxy vs. ethoxy derivatives) to identify critical functional groups .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.1 ppm for CH₂), and ketone carbonyl (δ 190–210 ppm) .
  • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and phenolic -OH (~3200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) determines exact mass (e.g., C₁₃H₁₈O₄: theoretical 262.12 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (as in for related chalcones) .

Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

Process Optimization :

  • Continuous Flow Reactors : Improve mixing and heat transfer for large batches.
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized AlCl₃ on silica) to reduce waste .

Byproduct Analysis : Use LC-MS to identify side products (e.g., over-ethoxylated derivatives) and adjust stoichiometry.

Green Chemistry : Replace ethanol with ionic liquids or supercritical CO₂ to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.